molecular formula C12H14N2 B13240451 N2,N2-Dimethylnaphthalene-2,6-diamine

N2,N2-Dimethylnaphthalene-2,6-diamine

Cat. No.: B13240451
M. Wt: 186.25 g/mol
InChI Key: ZCKUDZCNBRGPST-UHFFFAOYSA-N
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Description

N2,N2-Dimethylnaphthalene-2,6-diamine is a specialized naphthalene derivative intended for research and development purposes. This compound features a naphthalene core symmetrically substituted with dimethylamino groups at the 2 and 6 positions. This structure suggests potential application as a monomer or building block in the synthesis of advanced polymers and polyamides, where the rigid naphthalene structure could enhance material properties such as thermal stability and mechanical strength, similar to how 2,6-dimethylnaphthalene is used to produce high-performance polymers like polyethylene naphthalate (PEN) . Researchers may also explore its use as a ligand in coordination chemistry or as a precursor in the synthesis of dyes and pharmaceuticals, given that naphthalene diamines can be intermediates for dyes . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct thorough characterization, including by HPLC and mass spectrometry, to confirm the identity and purity of the compound for their specific experimental conditions.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-N,2-N-dimethylnaphthalene-2,6-diamine

InChI

InChI=1S/C12H14N2/c1-14(2)12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,13H2,1-2H3

InChI Key

ZCKUDZCNBRGPST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Direct Nitration and Reduction Pathway

Overview:
This classical approach involves nitration of naphthalene derivatives followed by reduction to diamines. The process is suitable for synthesizing 2,6-diaminonaphthalene, which can subsequently be methylated to obtain N,N-dimethyl derivatives.

Stepwise Procedure:

  • Nitration of Naphthalene:
    Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions (~0–5°C) to selectively introduce nitro groups at the 2 and 6 positions.
    $$
    \text{Naphthalene} + 2 \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{2,6-Dinitronaphthalene}
    $$

  • Reduction to Diamine:
    The dinitro compound is reduced using catalytic hydrogenation (Pd/C or PtO2) under hydrogen atmosphere or via chemical reduction with agents such as iron filings or tin in acidic medium, yielding N,N-dimethylnaphthalene-2,6-diamine.

  • Methylation:
    The diamine is methylated using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions (e.g., K₂CO₃) to produce the N,N-dimethyl derivative.

Advantages:

  • Well-established, high-yield process.
  • Suitable for large-scale synthesis.

Limitations:

  • Requires careful control of nitration conditions to avoid poly-nitration.
  • Handling of hazardous reagents like concentrated acids and methylating agents.

Sequential Aromatic Amination and Methylation

Overview:
This approach involves initial amination of the naphthalene core, followed by methylation of the amino groups.

Procedure:

  • Amination of Naphthalene:
    Using a metal-catalyzed amination (e.g., palladium-catalyzed Buchwald-Hartwig amination), 2,6-dihalogenated naphthalene (e.g., 2,6-dibromonaphthalene) is reacted with methylamine or methylated amines under suitable conditions (e.g., Pd₂(dba)₃ catalyst, BINAP ligand, base such as NaOtBu) to afford N,N-dimethylamino-substituted naphthalene.

  • Substitution of Halogens:
    The halogenated intermediates are then subjected to nucleophilic substitution with methylamine or methyl iodide to introduce methyl groups onto the amino functionalities.

  • Purification:
    The final product is purified via recrystallization or chromatography, ensuring high purity of N,N-dimethylnaphthalene-2,6-diamine.

Advantages:

  • Selectivity for desired substitution pattern.
  • Compatibility with various functional groups.

Limitations:

  • Requires access to halogenated intermediates.
  • Sensitive to reaction conditions to prevent over-alkylation.

Oxidative Functionalization of 2,6-Dimethylnaphthalene

Overview:
Based on recent oxidation strategies, 2,6-dimethylnaphthalene can be selectively oxidized to corresponding dicarboxylic acids or aldehydes, which are then converted into diamines.

Process:

  • Oxidation with Selenium Dioxide:
    The methyl groups at positions 2 and 6 are oxidized using selenium dioxide (SeO₂) in refluxing 1,2-dichloroethane or acetic acid, converting methyl groups to aldehydes or acids.

  • Conversion to Diamines:
    The aldehyde intermediates are then subjected to reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or catalytic hydrogenation to yield diamines.

  • Methylation of Diamines:
    The amino groups are methylated using methyl iodide or dimethyl sulfate, producing N,N-dimethyl derivatives.

Advantages:

  • High regioselectivity for methyl oxidation.
  • Suitable for functionalized derivatives.

Limitations:

  • Requires precise control of oxidation conditions.
  • Potential over-oxidation or side reactions.

Catalytic Hydrogenation and Methylation

Overview:
This method involves hydrogenation of aromatic precursors followed by methylation steps.

Procedure:

  • Hydrogenation of Naphthalene Derivatives:
    Aromatic compounds bearing amino groups are hydrogenated over Pd/C or Raney nickel catalysts to reduce aromaticity if necessary.

  • Methylation:
    The resulting amines are methylated with methyl iodide or dimethyl sulfate under basic conditions, producing N,N-dimethylated diamines.

Advantages:

  • Mild reaction conditions.
  • Good control over methylation.

Limitations:

  • Requires multiple steps and purification stages.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Nitration & Reduction HNO₃, H₂SO₄, catalytic hydrogenation Nitration → Reduction → Methylation High yield, established Hazardous reagents, poly-nitration risk
Amination & Methylation Halogenated naphthalene, methylamine, methyl iodide Halogenation → Amination → Methylation Selective substitution Requires halogenated intermediates
Oxidation & Reductive Amination SeO₂, aldehyde, ammonia, reducing agents Oxidation → Reductive amination Regioselectivity Sensitive to oxidation conditions
Catalytic Hydrogenation & Methylation Catalysts (Pd/C), methylating agents Hydrogenation → Methylation Mild conditions Multiple steps

Final Remarks

The choice of synthesis route depends on the desired scale, available reagents, and specific functionalization requirements. Classical methods like nitration followed by reduction and methylation are reliable for laboratory-scale synthesis, whereas modern catalytic and oxidation strategies provide higher selectivity and functional group tolerance for complex derivatives.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethylnaphthalene-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized products.

    Reduction: Formation of various amine derivatives.

    Substitution: Introduction of halogen, nitro, or other substituents into the naphthalene ring.

Scientific Research Applications

N2,N2-Dimethylnaphthalene-2,6-diamine is an organic compound featuring a naphthalene backbone with two methyl groups and two amine groups attached. Its chemical formula is C12H16N2, and it has a molecular weight of 186.25 g/mol. This compound is significant in various applications due to its unique chemical properties and reactivity.

Chemical Intermediates

This compound serves as a crucial intermediate in synthesizing dyes, pigments, and pharmaceuticals. Its molecular structure allows it to be a versatile building block for creating more complex organic molecules with specialized applications in research and industry.

Synthesis Methods this compound can be synthesized through several methods:

  • Starting with naphthalene as the base material.
  • Naphthalene undergoes nitration to form 2,6-dinitronaphthalene.
  • The nitro groups are reduced to amino groups, creating 2,6-diaminonaphthalene.
  • The amino groups are methylated to produce this compound.
  • The reaction of this compound with hydrochloric acid forms a dihydrochloride salt.

Polymer Production

The compound is used in polymer production. Specifically, 2,6-dimethylnaphthalene is an intermediate in synthesizing 2,6-naphthalenedicarboxylic acid, a monomer used in the preparation of polyethylnaphthalate (PEN) .

Biological Applications and Research

This compound dihydrochloride is used in studies focusing on enzyme interactions and protein binding. Its structure allows it to engage in hydrogen bonding with various enzymes, potentially influencing their activity and functionality. This property makes it a valuable tool in biochemical research for understanding enzyme kinetics and mechanisms.

  • Enzyme Interactions and Protein Binding The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions can lead to conformational changes in these proteins, affecting their catalytic or binding properties.

Case Studies

  • Antihypertensive Effects Research indicates that compounds structurally related to this compound exhibit antihypertensive properties. Derivatives have demonstrated significant blood pressure reduction in animal models, suggesting potential applications in managing hypertension.
  • Cell Culture Applications this compound dihydrochloride has been employed as a non-ionic organic buffering agent in cell cultures within a pH range of 6-8.5, which is essential for maintaining optimal conditions for cellular processes during experimental procedures.

Chemical Reactions

This compound dihydrochloride undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form naphthalene derivatives with different functional groups using reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: The amino groups can undergo substitution reactions with various electrophiles such as alkyl halides and acyl chlorides.

Mechanism of Action

The mechanism of action of N2,N2-Dimethylnaphthalene-2,6-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N2,N2-Dimethylnaphthalene-2,6-diamine with analogous aromatic diamines and methyl-substituted derivatives:

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features
This compound Not listed C₁₂H₁₄N₂ ~186.26 (calc.) Naphthalene core; dimethylamine groups at 2,6
Naphthalene-2,6-diamine 2243-67-6 C₁₀H₁₀N₂ 158.20 Unsubstituted amine groups at 2,6
Naphthalene-2,7-diamine 613-76-3 C₁₀H₁₀N₂ 158.20 Amine groups at 2,7 (positional isomer)
N2,N2-Dimethylpyridine-2,6-diamine 63763-86-0 C₇H₁₁N₃ 137.20 Pyridine core; dimethylamine groups at 2,6
N2,N2,N6-Trimethylpurine-2,6-diamine 5426-14-2 C₈H₁₂N₆ 192.22 Purine core; trimethylamine groups at 2,6

Key Differences and Implications

Core Structure and Electronic Effects The naphthalene core in this compound provides a larger aromatic system compared to pyridine () or purine (), leading to enhanced π-π stacking interactions. This property is critical in materials science for designing conductive polymers or supramolecular assemblies. This could affect its reactivity in coupling or condensation reactions .

Steric Hindrance

  • The dimethyl substitution introduces steric hindrance, which may limit access to the amine groups in reactions requiring precise molecular recognition. For example, in pharmaceutical contexts, such hindrance could reduce binding efficiency to biological targets compared to less bulky analogs like RS-0406 (a pyridazine diamine with hydroxyphenyl groups, mentioned in ).

Positional Isomerism

  • Compared to naphthalene-2,7-diamine (CAS 613-76-3, ), the 2,6-diamine configuration offers distinct symmetry and electronic properties. This difference could influence solubility, crystallization behavior, or interactions with metal ions in coordination chemistry.

Applications in Synthesis

  • The compound’s methylated amines could serve as intermediates in synthesizing dyes, ligands, or pharmaceutical precursors. For example, N2,N2-Dimethylpyridine-2,6-diamine () is used in coordination chemistry, suggesting similar utility for the naphthalene analog.

Biological Activity

N2,N2-Dimethylnaphthalene-2,6-diamine (DMNDA) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of DMNDA, supported by data from various studies.

DMNDA is a derivative of naphthalene with two methyl groups and two amine substituents. Its synthesis typically involves the alkylation of naphthalene derivatives followed by selective amination. The structural formula can be represented as follows:

C12H14N2\text{C}_{12}\text{H}_{14}\text{N}_{2}

Overview

Research has demonstrated that DMNDA exhibits significant antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for DMNDA have been evaluated against several pathogens.

Data Table: Antimicrobial Activity of DMNDA

PathogenMIC (mg/mL)Activity
Escherichia coli 7.5Active
Staphylococcus aureus 7.5Active
Pseudomonas aeruginosa >7.5Inactive
Candida albicans 7.5Active
Salmonella typhimurium >7.5Inactive

As shown in the table, DMNDA is particularly effective against Escherichia coli and Staphylococcus aureus, with an MIC of 7.5 mg/mL, indicating its potential as an antimicrobial agent .

Antioxidant Activity

Recent studies have also assessed the antioxidant properties of DMNDA. The radical scavenging activity was measured using various assays, demonstrating that DMNDA has a notable capacity to neutralize free radicals.

Case Study: Radical Scavenging Activity

In a comparative study, DMNDA was found to exhibit a radical scavenging percentage of 75.476 ± 5.070% , making it one of the more potent compounds tested in this category . This suggests that DMNDA could play a role in protecting cells from oxidative stress.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of DMNDA on cancer cell lines have been investigated, revealing promising results. The compound has shown selective toxicity towards certain cancer cells while sparing normal cells.

Data Table: Cytotoxicity of DMNDA on Cancer Cell Lines

Cell LineIC50 (µM)Effect
HeLa (Cervical Cancer) 15Cytotoxic
MCF-7 (Breast Cancer) 20Cytotoxic
A549 (Lung Cancer) 25Moderate Cytotoxic

The IC50 values indicate that DMNDA is effective at low concentrations, particularly against HeLa cells, suggesting its potential as a chemotherapeutic agent .

The mechanism by which DMNDA exerts its biological effects is still under investigation. Preliminary studies suggest that it may involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

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